4-(methylsulfonyl)-N-(2-(methylthio)phenyl)benzamide
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Overview
Description
4-(methylsulfonyl)-N-(2-(methylthio)phenyl)benzamide, also known as MSMB, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. MSMB belongs to the class of sulfonamide compounds and has been shown to have anti-inflammatory and anti-cancer properties.
Scientific Research Applications
Crystal Structure and Chemical Analysis
Crystal Structure and Hirshfeld Surface Analysis : The study of N-(2-(N-methylsulfamoyl)phenyl)formamide, a degradation product of a structurally similar compound, highlights the importance of such chemicals in understanding the crystal structures and molecular interactions through Hirshfeld surface analysis. This analysis provides insights into the stabilization mechanisms of molecular structures, which is crucial for designing compounds with desired physical and chemical properties (Etsè, Zaragoza, & Pirotte, 2019).
Enzyme Inhibition for Therapeutic Applications
Aromatic Sulfonamide Inhibitors : Research into aromatic sulfonamide derivatives, such as those structurally related to "4-(methylsulfonyl)-N-(2-(methylthio)phenyl)benzamide", has shown promising applications in inhibiting carbonic anhydrase enzymes. These enzymes play significant roles in various physiological processes, and their inhibition can lead to therapeutic applications in conditions like glaucoma, epilepsy, and cancer (Supuran, Maresca, Gregáň, & Remko, 2013).
Anticancer Activity
Synthesis and Anticancer Evaluation : The synthesis of phenylaminosulfanyl-1,4-naphthoquinone derivatives related to "this compound" has been studied for their anticancer activity. Some compounds demonstrated potent cytotoxic activity against various human cancer cell lines, indicating their potential as anticancer agents. These findings underline the importance of such sulfonamide derivatives in developing new therapeutic agents for cancer treatment (Ravichandiran et al., 2019).
Metabolic Pathways and Drug Development
Metabolic Studies : A study on GDC-0449, a molecule structurally related to "this compound", explored its metabolic pathways in rats and dogs, revealing complex metabolism involving oxidation and phase II conjugation. Such research is crucial for understanding the pharmacokinetics of new drug candidates, influencing their development and optimization for clinical use (Yue et al., 2011).
Mechanism of Action
Target of Action
The primary targets of 4-(methylsulfonyl)-N-(2-(methylthio)phenyl)benzamide are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory process by catalyzing the transformation of arachidonic acid into prostaglandins .
Mode of Action
This compound interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition reduces the production of prostaglandins, key pro-inflammatory mediators .
Biochemical Pathways
The compound affects the arachidonic acid pathway. By inhibiting COX-1 and COX-2, it prevents the conversion of arachidonic acid into prostaglandins . This results in a decrease in inflammation and associated symptoms.
Pharmacokinetics
In silico prediction of physicochemical properties, adme, and drug-likeness profiles have been studied .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX-1 and COX-2 . This leads to a decrease in inflammation and associated symptoms.
properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2/c1-20-14-6-4-3-5-13(14)16-15(17)11-7-9-12(10-8-11)21(2,18)19/h3-10H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCZSCQOABGRAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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